N,N'-Desethylene-N,N'-diformyl Levofloxacin

Descripción general

Descripción

“N,N’-Desethylene-N,N’-diformyl Levofloxacin” is a reference standard from Infectious Disease Research Chemicals and Analytical Standards . It is a derivative of Levofloxacin, which is a fluoroquinolone antibiotic used to treat infections caused by susceptible bacteria .

Molecular Structure Analysis

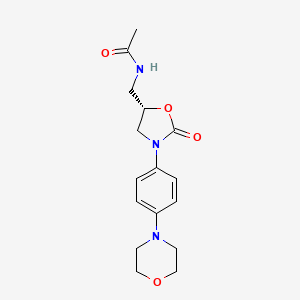

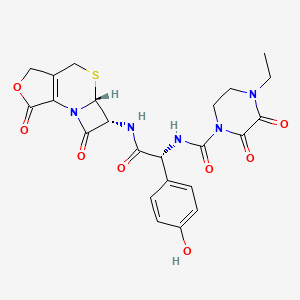

The molecular formula of “N,N’-Desethylene-N,N’-diformyl Levofloxacin” is C18H18FN3O6 . The molecular weight is 391.35 .Physical And Chemical Properties Analysis

The molecular weight of “N,N’-Desethylene-N,N’-diformyl Levofloxacin” is 391.35 . The predicted density is 1.52±0.1 g/cm3, the melting point is 179-181°C, and the predicted boiling point is 708.6±60.0 °C .Aplicaciones Científicas De Investigación

Proteomics Research

N,N’-Desethylene-N,N’-diformyl Levofloxacin: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reference material in the identification and quantification of proteins during mass spectrometry analysis.

Antibiotic Resistance Mechanism Studies

Researchers use this compound to study the mechanisms of antibiotic resistance . It serves as a key molecule in understanding how bacterial DNA gyrase, the target of fluoroquinolone antibiotics, adapts and becomes resistant to antibiotic treatments.

Pharmacokinetic Studies

The compound is instrumental in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of levofloxacin . These studies help in understanding how the drug behaves in the human body and in designing appropriate dosage regimens.

Analytical Method Development

N,N’-Desethylene-N,N’-diformyl Levofloxacin: is used in the development of new analytical methods for drug testing . It acts as a standard for calibrating instruments and validating methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Drug-Metal Interaction Studies

This compound is also used in research to explore drug-metal interactions . Such studies are crucial for identifying potential side effects and interactions that can occur when levofloxacin is taken with other substances.

Impurity Profiling

In the pharmaceutical industry, impurity profiling is essential for drug safety and efficacy . N,N’-Desethylene-N,N’-diformyl Levofloxacin is used as an impurity standard to ensure the purity of levofloxacin batches and to comply with regulatory requirements.

Mecanismo De Acción

Target of Action

The primary targets of N,N’-Desethylene-N,N’-diformyl Levofloxacin, also known as Levofloxacin Diformyl Impurity, are two key bacterial enzymes: DNA gyrase and topoisomerase IV . These targets are type II topoisomerases, but they have unique functions within the bacterial cell .

Mode of Action

N,N’-Desethylene-N,N’-diformyl Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes . The inhibition of these enzymes likely occurs via complexation with the topoisomerase enzymes . The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, N,N’-Desethylene-N,N’-diformyl Levofloxacin prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disrupts the normal cell division process, leading to bacterial cell death .

Pharmacokinetics

The parent compound, levofloxacin, is known to be rapidly and completely absorbed, with a bioavailability approaching 100% . It is widely distributed in the body, and approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion

Result of Action

The molecular and cellular effects of N,N’-Desethylene-N,N’-diformyl Levofloxacin’s action include the inhibition of DNA replication, disruption of normal bacterial cell division processes, and ultimately, bacterial cell death .

Action Environment

The action, efficacy, and stability of N,N’-Desethylene-N,N’-diformyl Levofloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of the compound.

Propiedades

IUPAC Name |

(2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOKHJLTWLBPPN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747525 | |

| Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151377-74-1 | |

| Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)